

# Lopinavir-d8: A Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Lopinavir-d8*

Cat. No.: *B562496*

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This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **Lopinavir-d8**. **Lopinavir-d8** is the deuterated analog of Lopinavir, a potent HIV-1 protease inhibitor. Due to its isotopic labeling, **Lopinavir-d8** serves as an invaluable internal standard for the accurate quantification of Lopinavir in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.

## Core Chemical and Physical Properties

**Lopinavir-d8** is a synthetic, isotopically labeled version of Lopinavir, where eight hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.

Property	Value	Reference(s)
Chemical Formula	C <sub>37</sub> H <sub>40</sub> D <sub>8</sub> N <sub>4</sub> O <sub>5</sub>	[1][2][3]
Molecular Weight	636.85 g/mol	[1][3]
CAS Number	1224729-35-4, 1322625-54-6	[4][5]
IUPAC Name	2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide	[6]
Physical State	Solid	[2]
Melting Point	>96°C (decomposes)	[7]
Solubility	Slightly soluble in Chloroform and Methanol; Soluble in DMSO (10 mM)	[2][3]
Storage Conditions	Long-term storage at 2-8°C or -20°C is recommended.	

## Chemical Structure

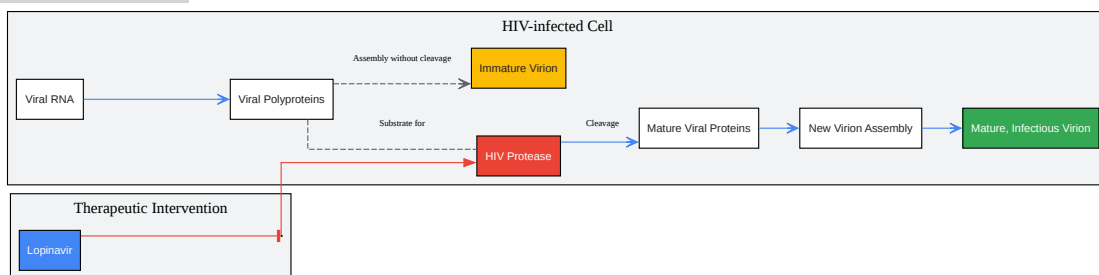
The molecular structure of **Lopinavir-d8** is complex, featuring multiple chiral centers. The deuteration is typically on the methyl and pentyl groups of the butanamide side chain.

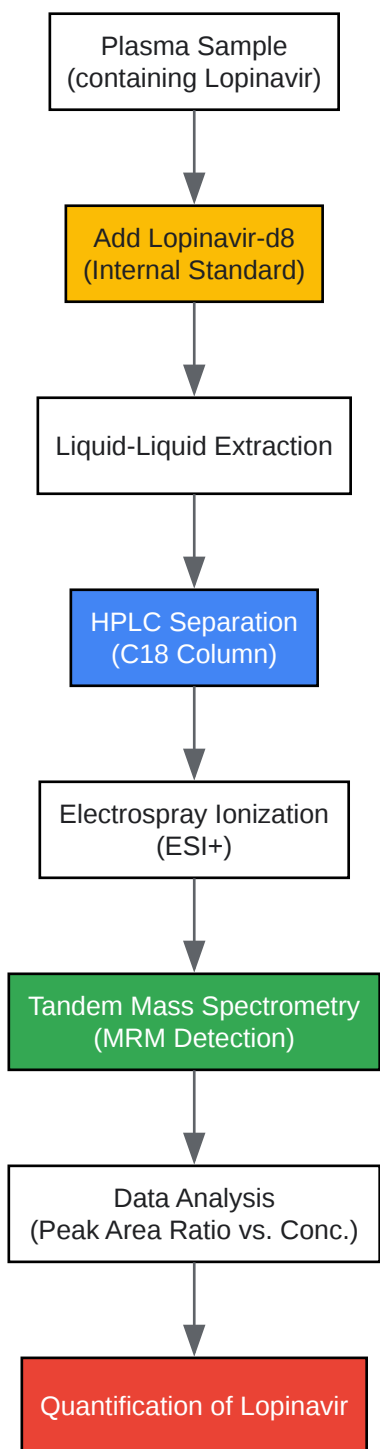
Identifier	Value	Reference(s)
SMILES	<chem>CC(C=CC=C1C)=C1OCC(N--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--NC(--INVALID-LINK--([2H])C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])=O)=O</chem>	[3]
InChI	InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D,34D	

## Mechanism of Action: HIV-1 Protease Inhibition

Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is crucial for the proteolytic cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Lopinavir's structure is designed to mimic the natural substrate of the HIV-1 protease, allowing it to bind to the active site with high affinity. However, the hydroxyethylene core of Lopinavir is non-cleavable, thus inactivating the enzyme and preventing the maturation of the virus.

Mechanism of Lopinavir's inhibition of HIV-1 protease.





Typical analytical workflow for Lopinavir quantification.

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